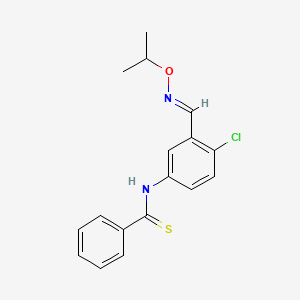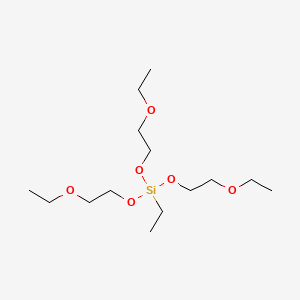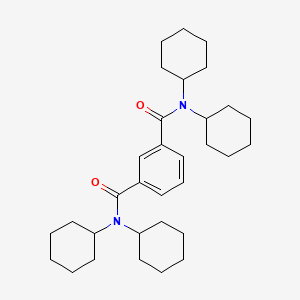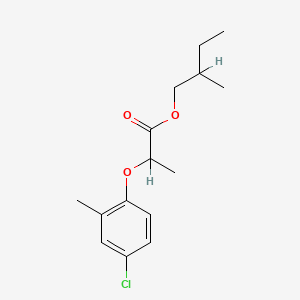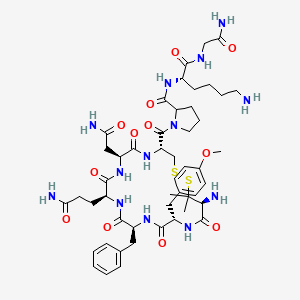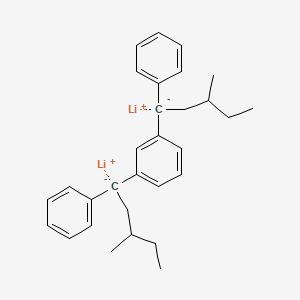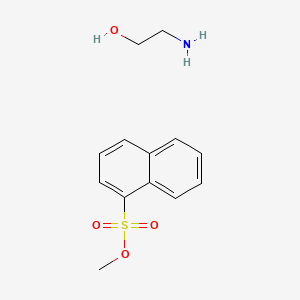
Einecs 300-670-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methylnaphthalene-1-sulphonic acid compound with 2-aminoethanol typically involves the sulfonation of 1-methylnaphthalene followed by a reaction with 2-aminoethanol. The sulfonation process usually requires the use of sulfuric acid or oleum under controlled temperature conditions to introduce the sulfonic acid group into the naphthalene ring. The resulting sulfonic acid is then neutralized with 2-aminoethanol to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-methylnaphthalene-1-sulphonic acid compound with 2-aminoethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonates.
Scientific Research Applications
1-methylnaphthalene-1-sulphonic acid compound with 2-aminoethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methylnaphthalene-1-sulphonic acid compound with 2-aminoethanol involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to key molecules involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-naphthalenesulfonic acid
- 2-naphthalenesulfonic acid
- 1-methylnaphthalene
Uniqueness
1-methylnaphthalene-1-sulphonic acid compound with 2-aminoethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form strong interactions with proteins and enzymes makes it valuable for various applications in research and industry.
Properties
CAS No. |
93951-50-9 |
|---|---|
Molecular Formula |
C13H17NO4S |
Molecular Weight |
283.35 g/mol |
IUPAC Name |
2-aminoethanol;methyl naphthalene-1-sulfonate |
InChI |
InChI=1S/C11H10O3S.C2H7NO/c1-14-15(12,13)11-8-4-6-9-5-2-3-7-10(9)11;3-1-2-4/h2-8H,1H3;4H,1-3H2 |
InChI Key |
MUUFZOPHJOLHLD-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)C1=CC=CC2=CC=CC=C21.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


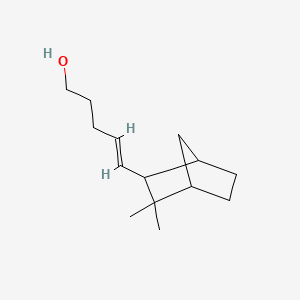
![4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate](/img/structure/B12680803.png)

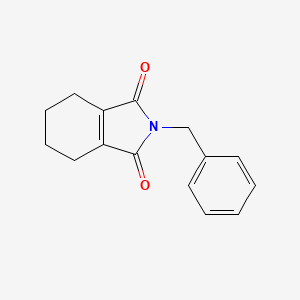
![(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B12680814.png)
![4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline](/img/structure/B12680824.png)


